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Compound of Interest

Compound Name:
2-(2-Methoxyphenoxy)-

benzylamine

CAS No.: 870121-39-4

Cat. No.: B3291185

Get Quote

When establishing an HPLC method for Carvedilol, laboratories must choose between Primary

USP Reference Standards and Secondary Analytical Standards (supplied by vendors like

Sigma-Aldrich or Axios Research).

Primary USP standards are the definitive gold standard for regulatory compliance but are often

cost-prohibitive for routine use. Secondary standards offer a pragmatic alternative, provided

they are rigorously characterized against the primary compendial standard[1].

Table 1: Performance and Utility Comparison of Reference Standards
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Parameter
Primary USP Reference
Standards

Secondary / Commercial
Standards

Regulatory Status

Explicitly recognized by

FDA/EMA for final NDA/ANDA

submissions.

Traceable to primary

standards; requires internal

qualification for regulatory use.

Cost Efficiency

High cost per milligram;

typically supplied in restricted

quantities (e.g., 15 mg vials).

Highly cost-effective; available

in bulk quantities (50 mg to 1

g) for extensive testing.

Application Scope

Official compendial testing,

final product release, and

dispute resolution.

Method optimization, routine

QC, forced degradation

studies, and daily calibration.

Documentation
USP Certificate with

compendial use directions[2].

Comprehensive Certificate of

Analysis (NMR, LC-MS, HPLC

purity, IR)[3].

Quantitative Data: Carvedilol Impurity Profiles
The 2[2] details three distinct procedures to capture the full spectrum of related compounds.

Procedure 1 is the most widely utilized, targeting compounds A through E with a run time of

approximately 60 minutes[4].

Table 2: Key Carvedilol USP Related Compounds & Chromatographic Parameters
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Impurity
Chemical
Description

CAS Number
Relative
Retention Time
(RRT)

USP
Acceptance
Limit

Compound A

1-(4-(2-Hydroxy-

3-(2-(2-

methoxyphenoxy

)ethylamino)prop

oxy)-9H-

carbazol-9-yl)...

1198090-73-1 ~0.85 NMT 0.2%

Compound B

3,3'-(2-(2-

Methoxyphenoxy

)ethylazanediyl)b

is(1-(9H-

carbazol-4-

yloxy)propan-2-

ol)

918903-20-5 ~0.92 NMT 0.2%

Compound C

1-(9H-Carbazol-

4-yloxy)-3-

(benzyl(2-(2-

methoxyphenoxy

)ethyl)amino)pro

pan-2-ol

72955-94-3 ~1.15 NMT 0.2%

Compound E

2-(2-

Methoxyphenoxy

)ethyl amine

2057412-43-6 ~0.45 NMT 0.2%

Compound F

1-(2-(2-

Methoxyphenoxy

)ethylamino)-3-

(2,3,4,9-

tetrahydro-1H-

carbazol-5-

yloxy)...

1246820-73-4 ~1.08 NMT 0.1%
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Experimental Protocol: Self-Validating HPLC
Methodology
This protocol is based on USP Procedure 1. I have detailed the causality behind the

physicochemical choices to ensure robust method transfer[5][6].

Step 1: Buffer Preparation & pH Control
Action: Dissolve 0.7 g of anhydrous monobasic potassium phosphate in 500 mL of LC-MS

grade water. Add 10 mL of Triethylamine (TEA). Adjust the pH to 3.0 ± 0.1 using

orthophosphoric acid.

Causality: Carvedilol and its impurities possess basic secondary amine groups that strongly

interact with residual silanols on silica columns, causing severe peak tailing. TEA acts as a

silanol-masking agent, competitively binding to these sites. Maintaining a pH of 3.0 ensures

the amine groups remain fully protonated, preventing retention time drift.

Step 2: Mobile Phase Formulation (Ion-Pairing
Mechanism)

Action: Dissolve 1.04 g of Sodium Dodecyl Sulfate (SDS) in 150 mL of the prepared Buffer.

Add 720 mL of Acetonitrile, dilute to 2 L with water, and filter (0.2-µm).

Causality: SDS is an anionic surfactant that functions as an ion-pairing reagent. It binds to

the positively charged amines of the analytes, increasing their hydrophobicity. This is critical

for resolving structurally similar impurities (like Compounds A and B) that would otherwise

co-elute.

Step 3: Chromatographic Conditions
Column: L7 packing (C8), 4.6-mm × 15-cm, 5-µm particle size.

Causality: A C8 column is chosen over a C18 column because the addition of SDS heavily

increases analyte retention. A C18 column would result in excessively long run times,

whereas a C8 column balances resolution with a practical 60-minute run time.

Detector: UV at 240 nm.
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Causality: The extended pi-electron system of the carbazole ring in Carvedilol provides

optimal signal-to-noise ratios at 240 nm.

Column Temperature: 55°C.

Causality: Elevated temperature reduces the high viscosity of the SDS-containing mobile

phase, lowering backpressure and improving mass transfer for sharper peaks.

Step 4: System Suitability (The Self-Validating
Mechanism)
Before any sample data is accepted, the system must validate its own resolving power. Inject

the System Suitability Solution (containing Carvedilol and USP Related Compound F).

Validation Criteria: The resolution (

) between Carvedilol and Compound F must be Not Less Than (NLT) 1.8. The tailing factor
for the Carvedilol peak must be Not More Than (NMT) 1.5.

If these criteria are met, the system has successfully proven that the ion-pairing and silanol-

masking mechanisms are functioning correctly, validating all subsequent quantitative data.

Analytical Workflow Visualization
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Carvedilol API / Formulation
& Reference Standards

Sample Extraction
(Methanol / 1M HCl)

Select Analytical Procedure
Based on Impurity Profile

USP Procedure 1 (60 min)
Targets: Impurities A, B, C, D, E

Mechanism: Ion-Pairing (SDS/TEA)

 Routine QC & Release

USP Procedure 2 (80 min)
Targets: Impurities A, B, C, F

Mechanism: Extended Gradient

 Comprehensive Profiling

System Suitability Validation
Rs NLT 1.8 (Carvedilol / Imp F)

Tailing Factor NMT 1.5

Click to download full resolution via product page

Caption: Workflow for Carvedilol impurity profiling highlighting USP procedure selection and

validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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